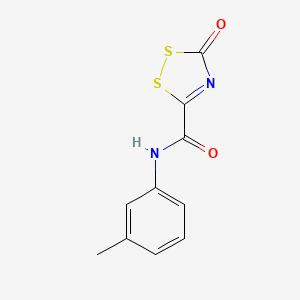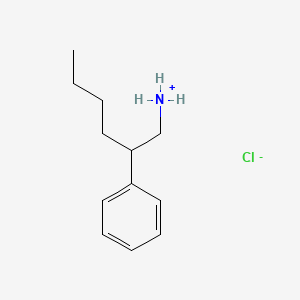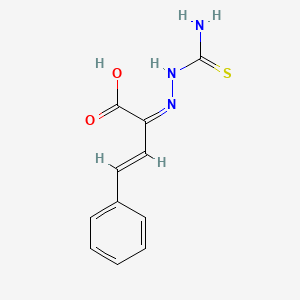
3-(5-Fluoro-2-pyrimidinyl)-2-propyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is an organic compound that features a propynol group attached to a fluorinated pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-pyrimidine and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the alcohol group.
Coupling Reaction: The deprotonated alcohol is then coupled with the fluorinated pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The propynol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-propynal or 2-propynoic acid.
Reduction: Formation of 2-propyn-1-ol or propane-1-ol.
Substitution: Formation of 3-(5-substituted-2-pyrimidinyl)-2-propyn-1-ol derivatives.
Applications De Recherche Scientifique
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the propynol group can participate in covalent modifications or act as a reactive handle for further functionalization. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propyn-1-ol,3-(5-chloro-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-bromo-2-pyrimidinyl)-(9CI)
- 2-Propyn-1-ol,3-(5-iodo-2-pyrimidinyl)-(9CI)
Uniqueness
2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability, making this compound particularly valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H5FN2O |
|---|---|
Poids moléculaire |
152.13 g/mol |
Nom IUPAC |
3-(5-fluoropyrimidin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,3H2 |
Clé InChI |
BAYFWSPMFFRFQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C#CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


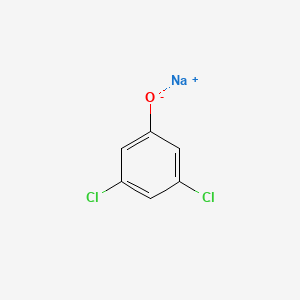
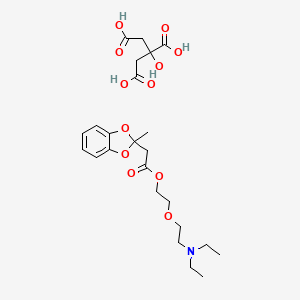
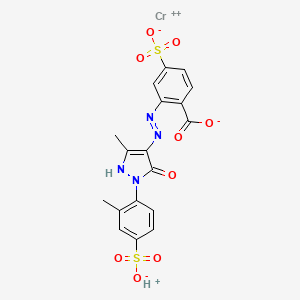
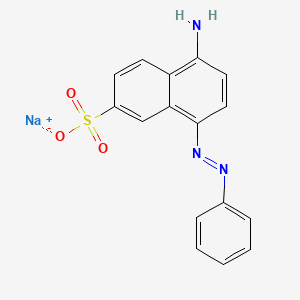

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
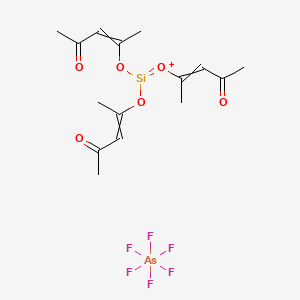
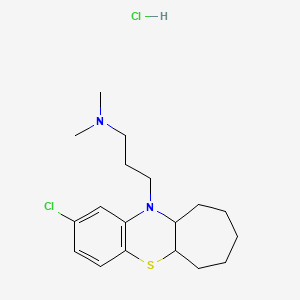
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
